

# (S)-3-Phenyllactic Acid: A Promising Secondary Metabolite from Lactic Acid Bacteria

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Phenyllactic acid, (S)-

Cat. No.: B556064

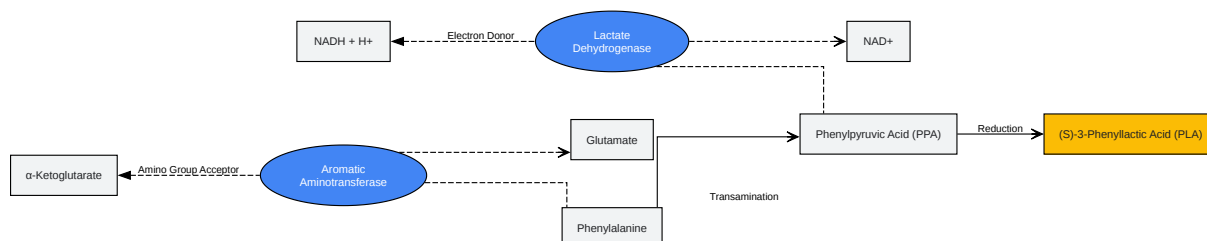
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## An In-depth Technical Guide for Researchers and Drug Development Professionals

(S)-3-Phenyllactic acid (PLA), a secondary metabolite produced by various Lactic Acid Bacteria (LAB), is emerging as a compound of significant interest in the pharmaceutical and food industries. Possessing a broad spectrum of antimicrobial and potential immunomodulatory activities, PLA presents a natural alternative to synthetic preservatives and a novel candidate for therapeutic development. This technical guide provides a comprehensive overview of the biosynthesis, biological activities, and analytical methodologies related to (S)-3-Phenyllactic acid derived from LAB.

## Biosynthesis of (S)-3-Phenyllactic Acid in LAB

The primary route for PLA biosynthesis in Lactic Acid Bacteria is the metabolism of the aromatic amino acid, phenylalanine.[1][2][3] This "core pathway" involves a two-step enzymatic conversion.[4] First, phenylalanine undergoes transamination to phenylpyruvic acid (PPA), a reaction catalyzed by an aromatic aminotransferase.[3][4] Subsequently, PPA is reduced to 3-phenyllactic acid by a lactate dehydrogenase (LDH).[1] The production of PLA can be enhanced by supplementing the culture medium with its precursor, phenylpyruvic acid (PPA).[1]



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Fig. 1: Biosynthetic pathway of (S)-3-Phenyllactic acid from phenylalanine in LAB.

## Quantitative Data on PLA Production and Activity

The production of PLA varies significantly among different LAB strains and can be influenced by culture conditions. Similarly, its biological activity is concentration-dependent. The following tables summarize key quantitative data from various studies.

### Table 1: Production of 3-Phenyllactic Acid by Various LAB Strains

Lactic Acid Bacteria Strain	Precursor Supplementation	PLA Concentration (mM)	Reference
Lactiplantibacillus plantarum MSC-C2	None	$0.8 \pm 0.012$	<a href="#">[1]</a>
Lactiplantibacillus plantarum MSC-C2	1 mg/ml PPA	$3.88 \pm 0.125$	<a href="#">[1]</a>
Lactiplantibacillus plantarum MSC-C2	3 mg/ml PPA	~11	<a href="#">[1]</a>
Pediococcus pentosaceus K40	None	0.08	<a href="#">[1]</a>
Pediococcus pentosaceus K40	1 mg/ml PPA	$5.43 \pm 0.24$	<a href="#">[1]</a>
Pediococcus pentosaceus K40	3 mg/ml PPA	~11	<a href="#">[1]</a>
Various L. plantarum strains	None	0.16–0.46	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Various L. alimentarius strains	None	0.16–0.46	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Various L. rhamnosus strains	None	0.16–0.46	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Various L. sanfranciscensis strains	None	0.16–0.46	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Various L. hilgardii strains	None	0.16–0.46	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Various Leuconostoc citreum strains	None	0.16–0.46	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Selected L. plantarum strain	Increased Phenylalanine	>0.57	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>

**Table 2: Antimicrobial Activity of 3-Phenyllactic Acid**

Target Microorganism	Assay	pH	Concentration (mM)	Effect	Reference
Listeria innocua	MIC	4.5	1.6	Inhibition	[8]
Listeria innocua	MIC	5.5	5.7	Inhibition	[8]
Listeria innocua	MIC	7.0	~45	Inhibition	[8]
Aggregatibacter actinomycetemcomitans	MIC	Not Specified	20	>95% growth inhibition	[1]
Klebsiella pneumoniae	MIC	Not Specified	2.5 mg/mL (~15 mM)	Inhibition	[9]
Various Fungi	MIC	4.0	45	Inhibition	[3]
Molds from Bakery Products	90% Growth Inhibition	Not Specified	< 7.5 mg/mL (~45 mM)	Inhibition	[10]
Molds from Bakery Products	Fungicidal	Not Specified	≤ 10 mg/mL (~60 mM)	Fungicidal	[10]

## Biological Activities and Mechanisms of Action

### Antimicrobial Activity

3-Phenyllactic acid exhibits a broad spectrum of antimicrobial activity against both bacteria and fungi.[1][3][8] Its efficacy is often pH-dependent, showing increased activity at lower pH values, which is characteristic of weak acid preservatives.[8]

The proposed mechanisms of antimicrobial action include:

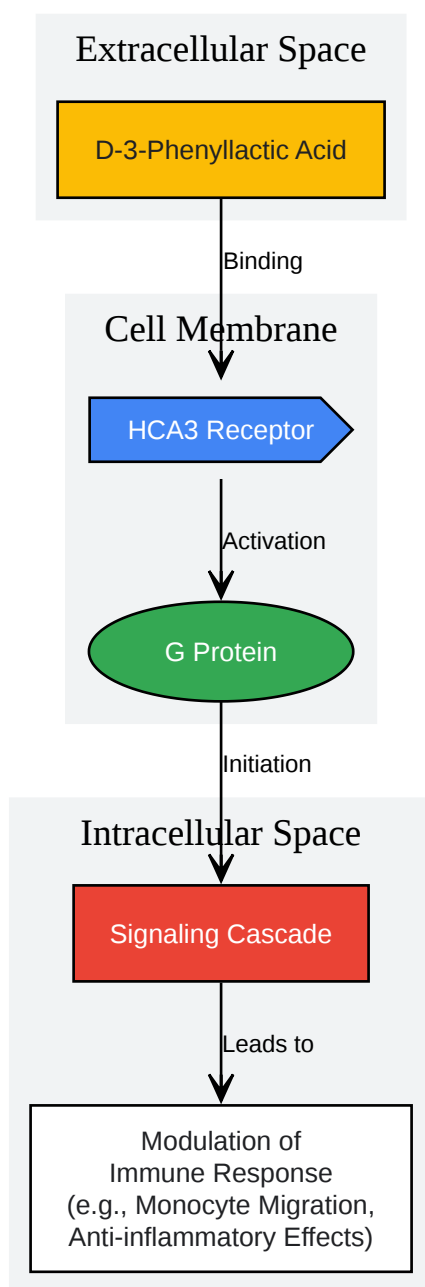
- **Cell Membrane and Wall Damage:** PLA is thought to disrupt the integrity of the microbial cell wall and membrane, leading to the loss of cellular contents.[\[1\]](#)[\[9\]](#)[\[11\]](#) Scanning electron microscopy has shown cellular ultrastructure disruption in bacteria exposed to PLA.[\[9\]](#)
- **DNA Intercalation:** Evidence suggests that PLA can bind to genomic DNA and potentially initiate its degradation, thereby interfering with essential cellular processes.[\[1\]](#)[\[9\]](#)

## Anti-biofilm Activity

Recent studies have highlighted the potential of PLA to inhibit biofilm formation by pathogenic bacteria.[\[1\]](#) For instance, PLA has been shown to significantly decrease biofilm formation by *Aggregatibacter actinomycetemcomitans*, a pathogen associated with periodontal disease.[\[1\]](#) This anti-biofilm effect is concentration-dependent.[\[1\]](#)

## Immunomodulatory Effects

Emerging research indicates that D-isomers of 3-phenyllactic acid may have immunomodulatory properties. Specifically, D-3-phenyllactic acid has been identified as a ligand for the G protein-coupled hydroxy-carboxylic acid receptor 3 (HCA3).[\[12\]](#)[\[13\]](#) HCA3 is primarily expressed in human monocytes and macrophages.[\[13\]](#) The activation of HCA3 by D-PLA can trigger signaling cascades within these immune cells, suggesting a role in modulating immune responses.[\[12\]](#)[\[13\]](#) This interaction may contribute to the beneficial and anti-inflammatory effects associated with the consumption of LAB-fermented foods.[\[13\]](#)



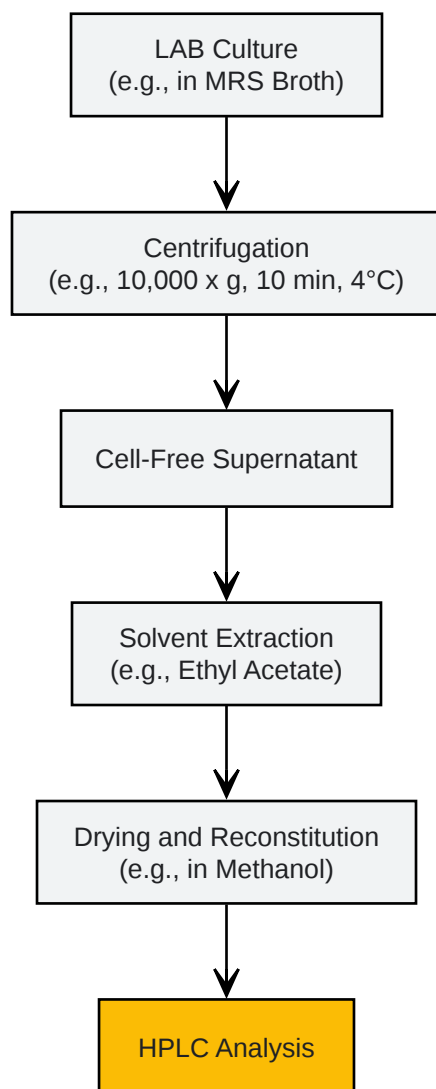
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Fig. 2: Proposed signaling pathway for the immunomodulatory effects of D-3-Phenyllactic acid via the HCA3 receptor.

## Experimental Protocols

### Extraction and Quantification of 3-Phenyllactic Acid

A common workflow for the analysis of PLA from LAB cultures involves extraction followed by High-Performance Liquid Chromatography (HPLC).



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Fig. 3: General experimental workflow for the extraction and analysis of PLA from LAB cultures.

#### Protocol: HPLC Quantification of 3-Phenyllactic Acid

- Sample Preparation:
  - Culture LAB in a suitable medium (e.g., MRS broth), with or without precursor supplementation, for a specified period (e.g., 24-48 hours).

- Centrifuge the culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.[\[2\]](#)
- Collect the cell-free supernatant and filter it through a 0.22 µm sterile filter.[\[2\]](#)
- For extraction, mix the supernatant with an equal volume of ethyl acetate.[\[14\]](#)
- After vigorous mixing, separate the organic phase. This step may be repeated for higher recovery.
- Dry the ethyl acetate extract (e.g., using a rotary evaporator or under a stream of nitrogen).
- Reconstitute the dried extract in a known volume of a suitable solvent, such as methanol or the mobile phase.[\[1\]](#)
- HPLC Analysis:
  - Column: A reverse-phase C18 column is commonly used (e.g., Agilent Zorbax SB-C18, 150 mm × 4.6 mm, 5 µm).[\[2\]](#)
  - Mobile Phase: A typical mobile phase is an isocratic or gradient mixture of an aqueous acidic solution (e.g., 0.05% trifluoroacetic acid or 0.5% H<sub>3</sub>PO<sub>4</sub>) and an organic solvent like methanol or acetonitrile.[\[1\]](#)[\[15\]](#)
  - Flow Rate: A flow rate of 0.5-1.0 mL/min is generally applied.[\[1\]](#)[\[16\]](#)
  - Detection: UV detection at a wavelength of 209-210 nm or 261 nm is effective for PLA.[\[1\]](#)[\[2\]](#)[\[16\]](#)
  - Quantification: Determine the PLA concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of a PLA standard.[\[1\]](#)

## Determination of Minimum Inhibitory Concentration (MIC)

Protocol: Broth Microdilution Method

- Preparation of Inoculum:



- Grow the target microorganism in a suitable broth medium to the mid-logarithmic phase.
- Dilute the culture to achieve a standardized final concentration in the assay (e.g.,  $5 \times 10^5$  CFU/mL).
- Assay Setup:
  - In a 96-well microtiter plate, prepare serial two-fold dilutions of PLA in the appropriate broth medium.
  - Add the standardized inoculum to each well.
  - Include a positive control (broth with inoculum, no PLA) and a negative control (broth only).
- Incubation:
  - Incubate the plate under conditions optimal for the target microorganism (e.g., 37°C for 24 hours).
- Determination of MIC:
  - The MIC is defined as the lowest concentration of PLA that completely inhibits the visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at a specific wavelength (e.g., 595 nm or 600 nm).<sup>[1]</sup>

## Conclusion and Future Perspectives

(S)-3-Phenyllactic acid produced by Lactic Acid Bacteria represents a versatile and promising biomolecule. Its well-documented antimicrobial and anti-biofilm properties make it a strong candidate for applications in food preservation and as a potential therapeutic agent against microbial infections. Furthermore, the discovery of its immunomodulatory effects through the HCA3 receptor opens up new avenues for research into its role in host-microbe interactions and its potential use in managing inflammatory conditions.

Future research should focus on optimizing PLA production in LAB through metabolic engineering and fermentation process control. In-depth in vivo studies and clinical trials are necessary to validate its therapeutic efficacy and safety for various applications. The continued

exploration of PLA's mechanisms of action will further solidify its position as a valuable secondary metabolite in the fields of biotechnology and medicine.

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- To cite this document: BenchChem. [(S)-3-Phenyllactic Acid: A Promising Secondary Metabolite from Lactic Acid Bacteria]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556064#s-3-phenyllactic-acid-as-a-secondary-metabolite-in-lab]

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